![molecular formula C8H7N3O B1409139 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 1256794-87-2](/img/structure/B1409139.png)
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Overview
Description
“1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone” is a heterocyclic compound . It has a molecular weight of 161.16 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridines, which includes “this compound”, often starts from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The compound presents two possible tautomeric forms: the 1H- and 2H-isomers . It has up to five diversity centers that allow a wide range of possible combinations of substituents .Chemical Reactions Analysis
The compound can undergo various reactions. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was obtained in a very pure state and used as a good starting material for the present study. It diazotized to give the corresponding diazonium salt and also reacted with phenyl isothiocyanate to give the corresponding thiourea derivative .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 161.16 .Scientific Research Applications
Synthesis and Antiviral Activity
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone has been utilized in the synthesis of heterocyclic compounds with potential antiviral activities. Studies like that of Attaby et al. (2006) demonstrate its role as a starting material for synthesizing derivatives with anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).
Novel Synthesis Methods
Innovative methods for synthesizing derivatives of this compound have been explored. For instance, Hu et al. (2018) developed a catalyzed reaction using SnCl4, leading to novel compounds (Hu et al., 2018).
Versatile Coupling Reactions
Almansa et al. (2008) showed that this compound can participate in versatile three-component coupling reactions, useful for creating a variety of pyrido fused systems. This approach is significant for synthesizing combinatorial libraries (Almansa et al., 2008).
Antifungal and Antimitotic Activities
Compounds derived from this compound have shown potential antifungal and antimitotic activities. Mamolo et al. (2003) synthesized derivatives with moderate activity against strains of Candida (Mamolo et al., 2003). Milišiūnaitė et al. (2018) reported compounds that induced cell-cycle arrest in cancer cell lines, showcasing its antimitotic potential (Milišiūnaitė et al., 2018).
Antimicrobial Properties
Research indicates that derivatives of this compound can exhibit significant antimicrobial activity. Salimon et al. (2011) synthesized a compound with notable antimicrobial efficacy, highlighting its potential in this domain (Salimon et al., 2011).
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, including this compound, have been extensively studied for their biomedical applications. Donaire-Arias et al. (2022) reviewed the synthetic methods and biomedical applications of these compounds, reflecting their significance in the field of medicine (Donaire-Arias et al., 2022).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The compounds of the 1H-Pyrazolo[3,4-b]pyridines family, including “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.
Properties
IUPAC Name |
1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-7-4-10-11-8(7)9-3-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNQLJFYIHSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)
![1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B1409057.png)
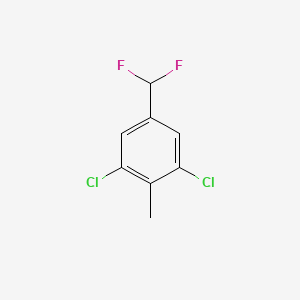
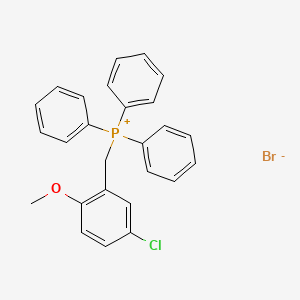
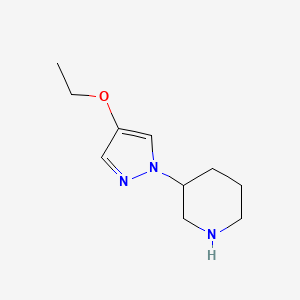
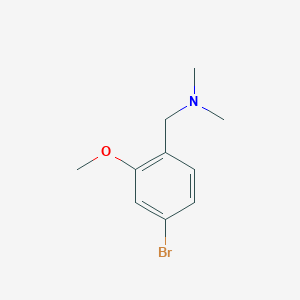

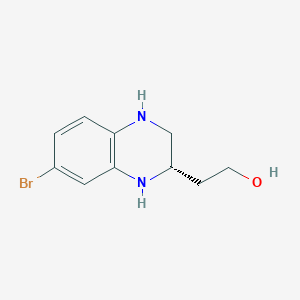
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
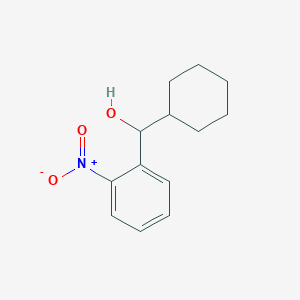

![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)

![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)
